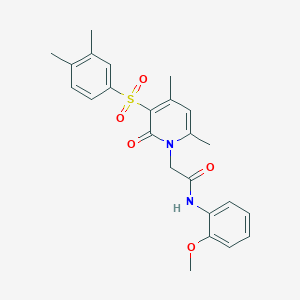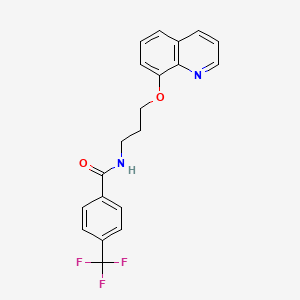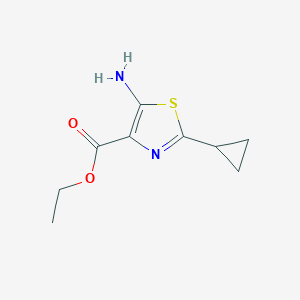![molecular formula C9H14O4 B2503297 Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2377031-02-0](/img/structure/B2503297.png)
Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a compound that belongs to the class of organic compounds known as oxabicycloheptanes. These compounds contain a bicyclic structure featuring an oxygen atom and are characterized by a seven-membered ring system. The compound of interest is a derivative of this class, featuring a hydroxymethyl group and a carboxylate ester function.
Synthesis Analysis
The synthesis of related oxabicycloheptane derivatives has been reported in several studies. For instance, derivatives of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol were synthesized from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds . Another study reported the microwave-assisted synthesis of a 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, which demonstrates the potential for rapid and efficient synthesis of complex bicyclic structures under microwave-assisted conditions . These methods could potentially be adapted for the synthesis of Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate.
Molecular Structure Analysis
The molecular structure of oxabicycloheptane derivatives has been elucidated using techniques such as X-ray diffraction (XRD) . The crystal and molecular structures provide insight into the conformation and stereochemistry of these compounds, which is crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Oxabicycloheptane derivatives can undergo various chemical reactions. For example, Diels-Alder reactions have been used to synthesize bis(N-methylcarbamate) derivatives with potential antitumor activity . The versatility of these compounds is further demonstrated by their ability to undergo transformations such as intramolecular cyclization and amination , which can lead to a wide range of functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxabicycloheptane derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxymethyl and carboxylate esters can affect properties like solubility, boiling point, and reactivity. The stereochemistry of these compounds can also impact their physical properties, as seen in the crystal structures of related compounds . Additionally, the ability of these compounds to cross biological barriers, as demonstrated by radiolabeling and biodistribution studies , suggests that they may have potential as pharmaceutical agents.
科学的研究の応用
Microwave-Assisted Synthesis
The compound Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has been utilized in various studies, notably in the synthesis of complex molecules. For instance, Onogi et al. (2012) discussed the microwave-assisted synthesis of methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, highlighting the efficacy of microwave-assisted conditions in producing these complex structures (Onogi, Higashibayashi, & Sakurai, 2012).
Enantiomerically Pure Derivatives
Guangzhe Yu (2005) focused on the preparation of enantiomerically pure derivatives of this compound, proving its versatility as a chiral building block for synthesizing terpenoids, eudesmanes, agarofurans, and norcarotenoids (Guangzhe Yu, 2005).
Crystal Structure and Molecular Linkage
The work by Kelly et al. (2012) on the crystal structure of similar oxabicycloheptane derivatives provides insights into the molecular geometry and intermolecular hydrogen bonding, suggesting potential applications in designing substances with specific molecular interactions (Kelly, Sulon, Pham, Xiang, Sykora, & Forbes, 2012).
Synthesis Methodologies
Avenoza et al. (2002) and Estevez et al. (2008, 2010) highlighted methodologies for synthesizing enantiopure methyl (1R,2R,4S)-2-amino-4-hydroxycyclopentanecarboxylate and methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate, emphasizing the compound's role in stereocontrolled transformations and its potential in peptide synthesis (Avenoza, Barriobero, Busto, Cativiela, & Peregrina, 2002), (Estevez, Soengas, Tato, Thomas, Estevez, Estevez, & Sussman, 2010), (Fernandez, Estevez, Sussman, & Estevez, 2008), (Fernandez, Pampín, González, Estevez, & Estevez, 2010).
Stereocontrolled Transformation
The studies by Estevez et al. (2010) and Fernandez et al. (2008, 2010) also shed light on the stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptanes, indicating the compound's significance in generating structurally complex and functionalized molecules (Fernandez, Pampín, González, Estevez, & Estevez, 2010), (Fernandez, Estevez, Sussman, & Estevez, 2008), (Estevez, Soengas, Tato, Thomas, Estevez, Estevez, & Sussman, 2010).
Versatility in Chemical Synthesis
The compound's versatility is further underlined in works that discuss its application in synthesizing analogues and derivatives, demonstrating its pivotal role in advancing synthetic chemistry and drug design (Molchanov & Tran, 2013), (Mollet, D’hooghe, & Kimpe, 2012).
作用機序
将来の方向性
The future directions for the research and development of bicyclo[2.2.1]heptane-1-carboxylates are promising. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .
特性
IUPAC Name |
methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-7(11)8-2-3-9(4-8,5-10)13-6-8/h10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZKBRNIOBQAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(OC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate | |
CAS RN |
2377031-02-0 |
Source


|
| Record name | methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

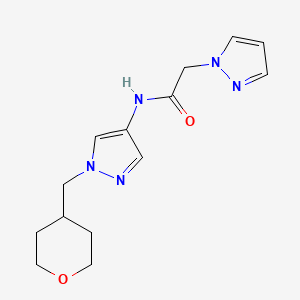
![N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2503215.png)
![4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide](/img/structure/B2503216.png)
![N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2503220.png)
![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2503223.png)
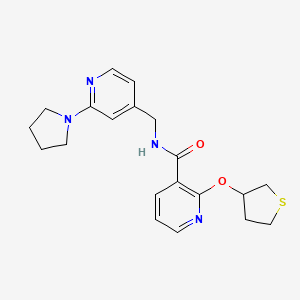
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2503227.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one](/img/structure/B2503229.png)
![N-(4-chlorophenyl)-1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carboxamide](/img/structure/B2503230.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide](/img/structure/B2503231.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2503232.png)
